(Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine
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Overview
Description
(Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzenesulfonyl chloride and 4-nitrobenzaldehyde.
Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride reacts with 4-nitrobenzaldehyde in the presence of a base to form an intermediate compound.
Hydrazone Formation: The intermediate compound is then reacted with phenylhydrazine under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to accelerate the reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Formation of oxides and other oxygenated derivatives.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: Potential use as a lead compound for developing new pharmaceuticals.
Biological Probes: Utilized in research to study biological pathways and mechanisms.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine: The E-isomer of the compound.
1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine: Without the Z-configuration.
Uniqueness
Structural Configuration: The Z-configuration imparts unique chemical and physical properties.
Reactivity: The specific arrangement of functional groups affects its reactivity and interaction with other molecules.
Properties
IUPAC Name |
N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-15(23-24-19-5-3-2-4-6-19)16-7-12-21(25(26)27)17(13-16)14-30(28,29)20-10-8-18(22)9-11-20/h2-13,24H,14H2,1H3/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXUKMKJJCXIRN-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1)/C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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